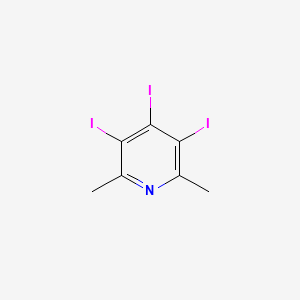

3,4,5-Triiodo-2,6-dimethylpyridine

説明

3,4,5-Triiodo-2,6-dimethylpyridine is a halogenated pyridine derivative featuring iodine substituents at the 3, 4, and 5 positions and methyl groups at the 2 and 6 positions. The compound’s high molecular weight (due to three iodine atoms) and steric bulk distinguish it from simpler pyridine derivatives. Potential applications include its use as a precursor in cross-coupling reactions or in materials science, where heavy halogens may enhance electronic properties .

特性

分子式 |

C7H6I3N |

|---|---|

分子量 |

484.84 g/mol |

IUPAC名 |

3,4,5-triiodo-2,6-dimethylpyridine |

InChI |

InChI=1S/C7H6I3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 |

InChIキー |

QORUIFIPXDPAPA-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C(C(=N1)C)I)I)I |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Triiodo-2,6-dimethylpyridine typically involves the iodination of 2,6-dimethylpyridine. The reaction is carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the 3, 4, and 5 positions of the pyridine ring .

Industrial Production Methods: Industrial production of 3,4,5-Triiodo-2,6-dimethylpyridine follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Types of Reactions:

Substitution Reactions: 3,4,5-Triiodo-2,6-dimethylpyridine can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent and reaction conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of 3,4,5-Triiodo-2,6-dimethylpyridine can be obtained.

Oxidation Products: Oxidized derivatives such as pyridine N-oxides or other oxidized forms can be produced.

科学的研究の応用

3,4,5-Triiodo-2,6-dimethylpyridine has several applications in scientific research:

作用機序

The mechanism of action of 3,4,5-Triiodo-2,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can form strong interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interfere with cellular processes and enzyme activities .

類似化合物との比較

Key Structural Features :

- 3,4,5-Triiodo-2,6-dimethylpyridine : Iodine (high atomic weight, polarizable) at 3,4,5; methyl groups at 2,6.

- 3,4,5-Tribromo-2,6-dimethylpyridine (3) : Bromine (smaller, less polarizable) at 3,4,5; methyl groups at 2,6 .

- 3,4,5-Triphenyl-2,6-dimethylpyridine (1a) : Phenyl groups (electron-rich, bulky) at 3,4,5; methyl groups at 2,6 .

Physical and Spectral Properties

Table 1: Comparative Physical Properties

*Estimated based on structural analogs.

Spectral Data Highlights:

- Mass Spectrometry : Iodinated derivatives exhibit characteristic isotope patterns (e.g., m/z peaks for $^{127}\text{I}$), while brominated analogs show $^{79}\text{Br}$/$^{81}\text{Br}$ doublets .

- NMR : Methyl groups in 1a appear as a singlet at δ 2.41 ppm, whereas iodine’s electron-withdrawing effects in the triiodo compound would deshield nearby protons .

Reactivity and Functionalization

- Halogen Reactivity : Iodine’s superior leaving-group ability compared to bromine makes triiodo derivatives more reactive in nucleophilic aromatic substitution (NAS) or cross-coupling reactions .

- Steric Effects : The bulk of three iodine atoms may hinder reactions at the 3,4,5 positions, contrasting with less hindered bromo or phenyl analogs .

- Electronic Effects : Electron-withdrawing iodine substituents reduce pyridine’s basicity compared to electron-donating groups (e.g., methoxy in 2b ) .

生物活性

3,4,5-Triiodo-2,6-dimethylpyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes three iodine atoms attached to the pyridine ring, which significantly influences its biological activity.

Biological Activity Overview

The biological activities of 3,4,5-triiodo-2,6-dimethylpyridine have been investigated in various studies, focusing on its potential roles as an antimicrobial agent and its effects on cellular pathways.

Antimicrobial Activity

Preliminary studies indicate that 3,4,5-triiodo-2,6-dimethylpyridine exhibits antimicrobial properties against various pathogens. For instance:

- In vitro Studies : A study demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range. This suggests a promising role as a potential antimicrobial agent .

The mechanisms by which 3,4,5-triiodo-2,6-dimethylpyridine exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific kinases involved in cellular signaling pathways.

- Interaction with DNA : Some studies indicate that halogenated pyridines can intercalate into DNA structures, potentially disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the biological efficacy of 3,4,5-triiodo-2,6-dimethylpyridine:

- Study on Antibacterial Efficacy :

- Cytotoxicity Assessment :

Table 1: Summary of Biological Activities

| Activity Type | Test Organism | MIC (µM) | IC50 (µM) | CC50 (µM) |

|---|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 4 | 5 | >100 |

| Antibacterial | Escherichia coli | 8 | 10 | >100 |

| Cytotoxicity | Human Cell Lines | N/A | N/A | >100 |

Discussion

The findings suggest that 3,4,5-triiodo-2,6-dimethylpyridine possesses notable antimicrobial activity with a relatively low cytotoxic profile. Its potential applications in treating infections caused by resistant strains warrant further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。